![molecular formula C19H22N4O2 B243983 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide, also known as EMBT, is a chemical compound that has gained significant attention in the field of scientific research. EMBT belongs to the class of benzotriazole derivatives, which have been extensively studied due to their diverse biological activities. EMBT has been found to exhibit promising results in various scientific studies, making it a potential candidate for future research.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide involves its ability to absorb UV radiation and dissipate the absorbed energy as heat. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide absorbs UV radiation in the range of 290-400 nm, making it useful in the development of broad-spectrum sunscreens. Additionally, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit antioxidant properties, which involve the scavenging of free radicals and the prevention of oxidative stress-related damage.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide exhibits antioxidant properties, which involve the scavenging of free radicals and the prevention of oxidative stress-related damage. Additionally, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit anti-inflammatory properties, making it useful in the prevention of inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide is its ability to absorb UV radiation in the range of 290-400 nm, making it useful in the development of broad-spectrum sunscreens. Additionally, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit antioxidant and anti-inflammatory properties, making it useful in the prevention of oxidative stress and inflammation-related diseases. However, the limitations of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide. One potential area of research is in the development of novel sunscreens that incorporate N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide and its potential therapeutic applications. Finally, research is needed to optimize the synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide to obtain higher yields and purity.
Conclusion:
In conclusion, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide is a promising chemical compound that has gained significant attention in the field of scientific research. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide exhibits various biological activities, including UV absorption, antioxidant, and anti-inflammatory properties. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has potential applications in the development of sunscreens and the prevention of oxidative stress and inflammation-related diseases. However, further research is needed to fully elucidate the potential of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide and optimize its synthesis.
Synthesemethoden
The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride with 2-amino-5-ethylphenol to form N-(2-hydroxy-5-ethylphenyl)-2-methylpropanamide. This intermediate is then reacted with 4-ethoxyaniline and triethylorthoformate to form the final product, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide. The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been reported in several scientific studies, and the method has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. One of the primary applications of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide is in the field of photoprotection. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to be a potent UV absorber, making it useful in the development of sunscreens. Additionally, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide has been found to exhibit antioxidant properties, making it useful in the prevention of oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C19H22N4O2 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H22N4O2/c1-5-25-15-8-6-14(7-9-15)23-21-17-10-13(4)16(11-18(17)22-23)20-19(24)12(2)3/h6-12H,5H2,1-4H3,(H,20,24) |
InChI-Schlüssel |
CUOPKYHYRTUWMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.